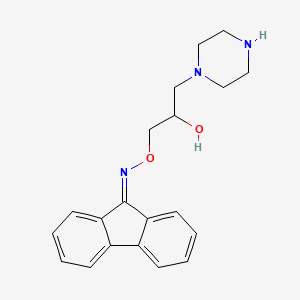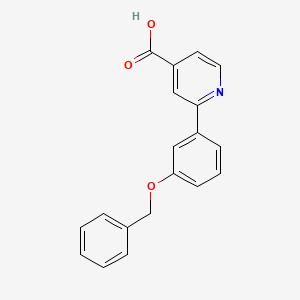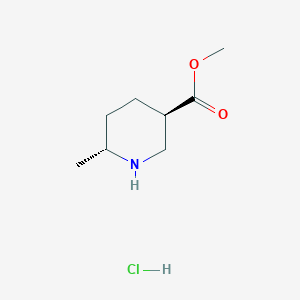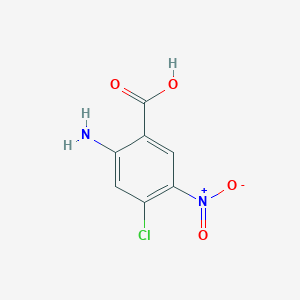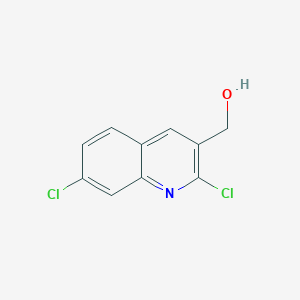
(2,7-Dichloroquinolin-3-yl)methanol
Overview
Description
“(2,7-Dichloroquinolin-3-yl)methanol” is a chemical compound . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The Mitsunobu reaction is a well-established fundamental reaction and has been widely applied in organic synthesis. Under Mitsunobu conditions, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
Molecular Structure Analysis
The molecular formula of “(2,7-Dichloroquinolin-3-yl)methanol” is C10H7Cl2NO, and its molecular weight is 228.07 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “(2,7-Dichloroquinolin-3-yl)methanol” are complex and involve multiple steps. For instance, a three-site mean-field extended microkinetic model was developed based on ab initio DFT calculations from the literature, in order to simulate the conversion of syngas (H2/CO/CO2) to methanol on Cu (211) and Cu/Zn (211). The reaction network consists of 25 reversible reactions, including CO and CO2 hydrogen .
Scientific Research Applications
Methanol as a Solvent in Biomembrane Studies
- Methanol, as a solvent, plays a significant role in lipid dynamics in biological and synthetic membranes. Its use as a carrier solvent can influence the structure-function relationship associated with bilayer composition, impacting lipid scrambling and potentially misconstruing the action of proteins or peptides (Nguyen et al., 2019).
Photophysical Properties of Chloroquinoline Based Derivates
- A study focused on the synthesis and investigation of the photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, characterized by various spectroscopic methods. The effect of different solvents on the emission spectra and quantum yield of these compounds was studied (Singh, Sindhu, & Khurana, 2015).
Ciprofloxacin Methanol Hemisolvate
- A study on ciprofloxacin methanol hemisolvate, an antibacterial fluoroquinolone, revealed its molecular structure as a zwitterion in the solid state, with methanol playing a role in its structural arrangement (Li et al., 2006).
Synthesis of Chloroquinoline Derivates
- Research on the synthesis of chloroquinoline derivates, specifically the stereochemistry of the reduction of α-chloroketones with sodium borohydride, provided insights into the formation of syn- and anti-chlorohydrins and their reactions in methanol. This study has implications for understanding the molecular behavior of chloroquinoline compounds (Klásek et al., 2016).
Electrochemical Synthesis Using Methanol
- A novel electrocatalytic protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as a C1 source demonstrated an efficient approach to incorporate deuterated methylene into N-heterocycles. This highlights the potential of methanol in facilitating innovative synthetic methods (Liu, Xu, & Wei, 2021).
Charge Density Analysis in Chloroquinoline Compounds
- A study on the experimental charge density distribution in compounds like 2-chloro-3-quinolinyl methanol provided insights into Cl···Cl interactions, contributing to a better understanding of the molecular properties of chloroquinoline compounds (Hathwar & Guru Row, 2010).
N-Alkylation of (2-Chloroquinolin-3-yl) Methanol
- Research involving the Mitsunobu reaction for the N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds provided new insights into efficient synthesis methods for creating natural product building blocks (Roopan, Khan, & Jin, 2011).
Safety and Hazards
Future Directions
The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming. Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals . The development of new drugs as natural compounds and immunotherapies, including clinical trials, are expected .
properties
IUPAC Name |
(2,7-dichloroquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYNRIEVZJCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640646 | |
| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,7-Dichloroquinolin-3-yl)methanol | |
CAS RN |
1017464-12-8 | |
| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)




